molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No.: B051970
CAS No.: 761-01-3
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Description

N,N-diethylethanamine; sulfur trioxide, also known as sulfur trioxide-triethylamine complex, is an organic sulfur compound. It is a stable solid at room temperature and is commonly used as a reagent in organic synthesis. The compound is known for its high reactivity and ability to act as a sulfur trioxide donor in various chemical reactions .

Mechanism of Action

Preparation Methods

The preparation of N,N-diethylethanamine; sulfur trioxide can be achieved through several methods:

    Direct Mixing Method: This involves directly mixing sulfur trioxide and N,N-diethylethanamine in a specific molar ratio.

    Precipitation Method: In this method, sulfur trioxide and N,N-diethylethanamine are dissolved in a suitable solvent, such as chloroform or benzene.

Chemical Reactions Analysis

Biological Activity

The compound N,N-diethylethanamine; sulfur trioxide (CAS Number: 761-01-3) is a complex formed from the reaction of N,N-diethylethanamine (a tertiary amine) with sulfur trioxide. This compound has garnered attention in various fields, particularly in organic synthesis and biological activity. Understanding its biological activity is crucial for its application in medicinal chemistry and related disciplines.

  • Molecular Formula : C₆H₁₅NO₃S
  • Molecular Weight : 181.25 g/mol
  • Melting Point : -85°C
  • Boiling Point : 90.5°C at 760 mmHg

The compound is characterized by its reactivity due to the presence of sulfur trioxide, which can lead to various biological interactions.

The biological activity of this compound primarily stems from the sulfur trioxide moiety, which is known to form reactive sulfur species (RSS). These species can interact with cellular components, leading to various biochemical effects.

  • Reactive Sulfur Species (RSS) : RSS have been shown to play significant roles in cellular signaling and redox biology, similar to reactive oxygen species (ROS) but often more reactive and versatile . This reactivity allows RSS to modify proteins through persulfidation, impacting numerous signaling pathways.
  • Protein Modification : RSS can modify cysteine residues in proteins, which are critical for redox sensing and signaling. The persulfidation of proteins can alter their function and stability, influencing processes such as cell differentiation and apoptosis .

Case Studies and Research Findings

Several studies have explored the effects of sulfated compounds on biological systems:

  • Oxidative Stress Response : Research indicates that compounds generating RSS can modulate oxidative stress responses in cells. For instance, the generation of hydrogen sulfide (H₂S) from persulfides has been linked to protective effects against oxidative damage in neuronal cells .
  • Cancer Cell Behavior : In cancer research, sulfated compounds have been implicated in modulating the behavior of carcinoma cells. For example, the expression of specific glycan structures associated with cancer cells can be influenced by sulfation processes, potentially leading to more aggressive phenotypes .

Data Table: Summary of Biological Effects

Biological EffectDescriptionReferences
Protein PersulfidationModifies cysteine residues affecting protein function
Oxidative Stress ModulationAlters cellular responses to oxidative stress
Cancer Cell AggressivenessInfluences glycan expression leading to altered cancer cell behavior

Synthesis and Applications

This compound is synthesized through a reaction involving sulfur trioxide and N,N-diethylethanamine. This compound has potential applications in:

  • Pharmaceutical Chemistry : As a reagent for sulfation reactions, it can be utilized in drug development processes.
  • Biochemical Research : Its ability to generate RSS makes it a valuable tool for studying redox biology and signaling pathways.

Safety Considerations

Due to its reactive nature, proper safety protocols must be followed when handling this compound. It is classified with a danger signal word due to its potential hazards.

Properties

IUPAC Name

N,N-diethylethanamine;sulfur trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPEVZFVMVUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278539
Record name Sulfur trioxide triethylamine complex
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761-01-3
Record name 761-01-3
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Record name NSC8168
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Record name Sulfur trioxide triethylamine complex
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfur Trioxide - Triethylamine Complex
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